molecular formula C23H25N3O2 B2659781 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenylcyclopentanecarboxamide CAS No. 663929-25-7

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B2659781
CAS No.: 663929-25-7
M. Wt: 375.472
InChI Key: DSZRDJQTEGAYAV-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenylcyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenylcyclopentanecarboxamide, including various benzamide derivatives, have been synthesized using 4-aminophenazone. These compounds possess potential biological applications and have been screened against various human recombinant enzymes (Saeed et al., 2015).

  • X-Ray Structure and DFT Calculations : Research includes the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related antipyrine derivatives. This includes analyzing the crystal packing and understanding the stabilization of these compounds via electrostatic energy contributions (Saeed et al., 2020).

Biological Evaluation

  • Antitumor and Antimicrobial Activities : Certain pyrazolopyridine derivatives have shown potential antioxidant, antitumor, and antimicrobial activities, highlighting the chemical behavior of related enaminones (El‐Borai et al., 2013).

  • Antidepressant and Anticonvulsant Activities : Synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities have been conducted. This research demonstrates the therapeutic potential of these compounds in neuropsychiatric disorders (Abdel‐Aziz et al., 2009).

Chemical Studies

  • Polarographic Behavior : The polarographic reduction of certain arylazo pyrazoles, including related compounds, has been studied, providing insights into their electrochemical properties (Ravindranath et al., 1983).

  • Utility in Heterocyclic Synthesis : The utilization of enaminonitriles in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives, showcases the versatility of compounds like this compound in medicinal chemistry (Fadda et al., 2012).

Targeted Drug Development

  • Designing Novel Anti-Inflammatory and Analgesic Agents : Research has been conducted on enaminonitrile derivatives of antipyrine, like this compound, for their potential as novel anti-inflammatory and analgesic agents (Fadda & Elattar, 2015).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-20(21(27)26(25(17)2)19-13-7-4-8-14-19)24-22(28)23(15-9-10-16-23)18-11-5-3-6-12-18/h3-8,11-14H,9-10,15-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZRDJQTEGAYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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